molecular formula C12H23N3O2 B584315 2-Boc-Octahydropyrazino[1,2-a]pyrazine CAS No. 1159825-34-9

2-Boc-Octahydropyrazino[1,2-a]pyrazine

Cat. No.: B584315
CAS No.: 1159825-34-9
M. Wt: 241.335
InChI Key: QXCNNDSNMODGFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-Octahydropyrazino[1,2-a]pyrazine typically involves the reaction of octahydropyrazino[1,2-a]pyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The general reaction scheme is as follows:

Octahydropyrazino[1,2-a]pyrazine+tert-butyl chloroformateThis compound\text{Octahydropyrazino[1,2-a]pyrazine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} Octahydropyrazino[1,2-a]pyrazine+tert-butyl chloroformate→this compound

The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Boc-Octahydropyrazino[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions, leading to the formation of octahydropyrazino[1,2-a]pyrazine.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the pyrazine ring, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Deprotected Product: Octahydropyrazino[1,2-a]pyrazine is formed upon removal of the Boc group.

    Oxidized Derivatives: Various hydroxylated or carbonylated derivatives can be formed depending on the oxidizing agent used.

    Reduced Derivatives: Different reduced forms of the pyrazine ring can be obtained through reduction reactions.

Scientific Research Applications

2-Boc-Octahydropyrazino[1,2-a]pyrazine is utilized in several scientific research applications, including:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicinal Chemistry: It is explored for its potential therapeutic properties, including its use as a building block for drug candidates.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Boc-Octahydropyrazino[1,2-a]pyrazine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. Its molecular structure allows it to interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The Boc protecting group provides stability during synthetic processes, which can be removed under controlled conditions to yield the active compound.

Comparison with Similar Compounds

Similar Compounds

    Octahydropyrazino[1,2-a]pyrazine: The deprotected form of 2-Boc-Octahydropyrazino[1,2-a]pyrazine.

    tert-Butyl 2-(2-oxo-2H-pyrazino[1,2-a]pyrazin-1-yl)acetate: A structurally related compound with a different functional group.

    tert-Butyl 2-(2-hydroxy-2H-pyrazino[1,2-a]pyrazin-1-yl)acetate: Another related compound with a hydroxyl group.

Uniqueness

This compound is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under acidic conditions. This makes it a valuable intermediate in synthetic chemistry, offering versatility in the development of various derivatives and complex molecules.

Properties

IUPAC Name

tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCNNDSNMODGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672219
Record name tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-34-9
Record name 1,1-Dimethylethyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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